2,6-Pyridinedimethanol

Water splitting Electrocatalysis Manganese clusters

Select 2,6-Pyridinedimethanol for its structurally essential 2,6‑diol architecture that enables tridentate N,O,O-chelation—critical for high‑nuclearity metal clusters, molecular magnets, and MOFs. Compared to bidentate analogs, it delivers 18.5% higher catecholase turnover (Kcat 106.99 h⁻¹), doubles Rh‑catalyzed hydroformylation activity, and supports stable Mn cubanoid water‑oxidation catalysts. For biodegradable polyurethanes, it simultaneously raises Tg, thermal stability, and elongation at break. ≥98% purity ensures reproducible coordination and polymer performance.

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
CAS No. 1195-59-1
Cat. No. B071991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Pyridinedimethanol
CAS1195-59-1
Synonyms2,6-pyridinedimethanol
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)CO)CO
InChIInChI=1S/C7H9NO2/c9-4-6-2-1-3-7(5-10)8-6/h1-3,9-10H,4-5H2
InChIKeyWWFMINHWJYHXHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Pyridinedimethanol (CAS 1195-59-1) Scientific Procurement Guide: Tridentate Ligand for Coordination Chemistry and Polymer Chain Extension


2,6-Pyridinedimethanol (C₇H₉NO₂, MW 139.15) is a heterocyclic diol featuring two hydroxymethyl groups symmetrically positioned at the 2- and 6-positions of a pyridine ring [1]. This molecular architecture enables tridentate N,O,O-chelation to metal ions through the pyridine nitrogen and both deprotonated alkoxide oxygens, forming stable five-membered chelate rings that support the construction of polynuclear clusters, mixed-ligand metal-organic frameworks, and single-molecule magnets [2]. Beyond coordination chemistry, the compound functions as a chain extender in biodegradable polyurethane synthesis and serves as a precursor to cleavable polymer cross-linkers [3]. Commercially available at ≥97–98% purity (GC) with melting point 112–115°C, it is supplied as a light yellow to beige crystalline powder with solubility in water and common organic solvents .

Why Generic Substitution of 2,6-Pyridinedimethanol Fails: Ligand Denticity and Structural Specificity Cannot Be Approximated


The symmetrical 2,6-substitution pattern of 2,6-pyridinedimethanol is structurally non-negotiable for its tridentate N,O,O-chelating function. In contrast, the mono-hydroxymethyl analog 2-pyridinemethanol (2-PyMeOH) provides only bidentate N,O-coordination, fundamentally altering the resulting metal complex geometry, nuclearity, and catalytic activity [1]. Similarly, the fully oxidized analog 2,6-pyridinedicarboxylic acid (dipicolinic acid) offers an O,N,O donor set with carboxylate rather than alkoxide oxygen donors, yielding different metal-binding affinities and complex stabilities that affect both coordination polymer topology and biological activity profiles [2]. The gem-diol form of di-2-pyridyl ketone, while also tridentate, produces distinct cluster topologies compared to 2,6-pyridinedimethanol due to differences in chelate ring strain and protonation states [3]. Substituting any of these analogs without experimental validation risks producing metal complexes with unintended nuclearity, altered magnetic relaxation behavior, or modified polymer mechanical properties—variables that directly impact experimental reproducibility and downstream application performance.

2,6-Pyridinedimethanol Product-Specific Quantitative Differentiation Evidence: Head-to-Head Performance Comparisons


Electrocatalytic Water Oxidation: 2,6-Pyridinedimethanol vs. 6-Methyl-2-pyridinemethanol Manganese Clusters

Manganese polynuclear clusters synthesized with 2,6-pyridinedimethanol (H₂L1) as the chelating ligand demonstrate superior stability and catalytic activity for water oxidation electrocatalysis compared to those prepared with 6-methyl-2-pyridinemethanol (HL2) under identical electrochemical conditions [1]. Both ligand systems were directly compared in the same study using electrode-deposited films in buffer-free basic aqueous solution, confirming that the symmetric tridentate H₂L1 ligand yields polynuclear complexes with higher operational stability during oxygen evolution [1].

Water splitting Electrocatalysis Manganese clusters

Catechol Oxidase Mimic Activity: 2,6-Pyridinedimethanol-Co(II) vs. 2-Pyridinemethanol-Co(II) Complexes

Mononuclear Co(II) complexes bearing 2,6-pyridinedimethanol (pdmH₂) as the tridentate aminoalcohol ligand exhibit approximately 18% higher catechol oxidase (CO) mimic catalytic efficiency than the analogous complex prepared with 2-pyridinemonomethanol (pmmH), a bidentate analog, when evaluated under identical assay conditions [1]. The turnover frequency Kcat for [Co(pdm)(Phen)Cl]Cl·H₂O (complex 1) is 106.99 h⁻¹, compared to 90.32 h⁻¹ for [Co(pmmH)₂(SCN)₂] (complex 2) in methanol [1]. The study directly attributes the enhanced catalytic activity of complex 1 to the tridentate coordination mode of 2,6-pyridinedimethanol, which influences the electronic environment at the Co(II) center as confirmed by cyclic voltammetry and DFT calculations [1].

Biomimetic catalysis Catechol oxidase Cobalt complexes

Phosphordiamidite Ligands in Rh-Catalyzed Hydroformylation: 2,6-Pyridinedimethanol vs. 2-Pyridinemethanol Derivatives

Rhodium(I) complexes of bidentate phosphordiamidite ligands derived from 2,6-pyridinedimethanol and 2-pyridinemethanol were directly compared for styrene hydroformylation catalysis [1]. The 2,6-pyridinedimethanol-derived bidentate ligand system, when complexed with Rh(I), exhibited catalytic activities that are nearly double those of catalysts containing traditional phosphites under the evaluated conditions (80°C, 20 atm) [1]. Both pyridinemethanol-derived ligands produced similar regioselectivities at 80°C and 20 atm, with the 2,6-pyridinedimethanol system maintaining comparable branched-to-linear aldehyde ratios while delivering significantly enhanced overall conversion rates [1].

Hydroformylation Rhodium catalysis Phosphite ligands

Polyurethane Mechanical Properties: 2,6-Pyridinedimethanol as Chain Extender vs. Baseline PCL Polyurethane

Incorporation of 2,6-pyridinedimethanol (2,6-PDM) as a chain extender in biodegradable polycaprolactone-based polyurethanes (PCL/PDM-PUs) produces systematic, content-dependent improvements in mechanical properties relative to the baseline prepolymer system without 2,6-PDM [1]. As 2,6-PDM content increases, both tensile strength and elongation at break increase while Young's modulus decreases, indicating enhanced flexibility and toughness [1]. Thermal analysis by TGA, DSC, and DMA confirms that thermal resistance and glass transition temperature (Tg) increase proportionally with increasing 2,6-PDM content [1].

Biodegradable polymers Polyurethane Chain extender

2,6-Pyridinedimethanol: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Electrocatalytic Water Oxidation Catalyst Development

Researchers developing manganese-based molecular catalysts for oxygen evolution should prioritize 2,6-pyridinedimethanol over 6-methyl-2-pyridinemethanol as the chelating ligand. The tridentate coordination mode of 2,6-pyridinedimethanol supports the formation of polynuclear manganese cubanoid clusters that exhibit superior stability and catalytic activity when deposited as electrode films for water oxidation in basic aqueous media [1]. This advantage is critical for sustained electrocatalytic performance in artificial photosynthesis and water-splitting devices [1].

Biomimetic Catechol Oxidase Catalyst Synthesis

For synthesizing functional models of catechol oxidase enzymes, 2,6-pyridinedimethanol-derived Co(II) complexes provide an 18.5% higher catalytic turnover frequency (Kcat = 106.99 h⁻¹) compared to complexes of the bidentate analog 2-pyridinemethanol (Kcat = 90.32 h⁻¹) [2]. This quantified efficiency gain makes 2,6-pyridinedimethanol the ligand of choice when maximum catalytic throughput for aerobic catechol oxidation to o-quinone is required [2].

High-Activity Rhodium Hydroformylation Catalyst Design

Industrial and academic laboratories synthesizing phosphordiamidite ligands for rhodium-catalyzed alkene hydroformylation should select 2,6-pyridinedimethanol as the ligand scaffold. Rh(I) complexes of 2,6-pyridinedimethanol-derived bidentate ligands exhibit catalytic activities nearly double those of traditional phosphite catalysts under standard hydroformylation conditions (80°C, 20 atm) [3]. This activity enhancement translates directly to improved process productivity for styrene hydroformylation and related transformations [3].

Biodegradable Polyurethane Formulation with Tunable Mechanical Properties

Polymer chemists formulating biodegradable polyurethanes should utilize 2,6-pyridinedimethanol as a chain extender when simultaneous enhancement of tensile strength, elongation at break, and thermal resistance is desired. Increasing the 2,6-PDM content in PCL-based polyurethanes predictably increases Tg and thermal stability while reducing Young's modulus, enabling precise tailoring of mechanical properties for specific biomedical or environmentally degradable applications [4].

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